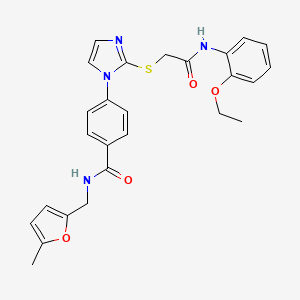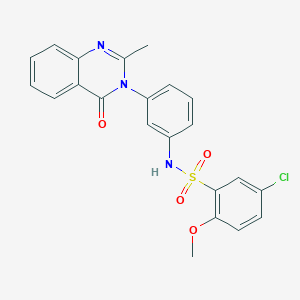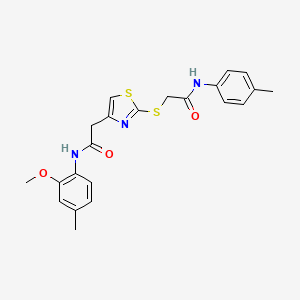
1,4-Dibromo-6-fluoroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,4-Dibromo-6-fluoroisoquinoline” is a heterocyclic organic compound. It has a molecular formula of C9H4Br2FN and an average mass of 304.941 Da .
Synthesis Analysis
Fluorinated isoquinolines have been synthesized using various methods . Modern synthetic methodologies for fluorinated isoquinolines have been greatly developed during the last decade . These approaches are presented according to the classification based on the standpoint of organic synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a C9H4Br2FN formula . The monoisotopic mass is 302.869446 Da .
Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters is a significant reaction involving compounds like "this compound" . In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C9H4Br2FN and a molecular weight of 304.944.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Biological Applications
A study developed a highly sensitive two-photon fluorescent probe for detecting DTT (Dithiothreitol), showcasing the application of isoquinoline derivatives in biological imaging. The probe, utilizing a naphthalimide and sulfoxide fluorophore-receptor unit, demonstrated quick response, selectivity, and low cytotoxicity, making it suitable for one- and two-photon imaging in HepG2 cells (Sun et al., 2018).
Antibacterial Activity
Isoquinoline derivatives have been explored for their antibacterial properties. Research on 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids revealed significant activities against both Gram-positive and Gram-negative bacteria, indicating the potential of isoquinoline compounds as antibacterial agents (Koga et al., 1980).
Pharmaceutical and Agrochemical Industries
Fluorinated heterocycles, including isoquinoline derivatives, play a crucial role in pharmaceutical and agrochemical industries. A study on the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation highlights the importance of these compounds in developing new agrochemicals and pharmaceuticals (Wu et al., 2017).
Antitumor Agents
Investigations into 2-phenylquinolin-4-ones (2-PQs) for their anticancer properties led to the identification of potent analogues with significant inhibitory activity against tumor cell lines. The study underscores the potential of fluorophenylquinolinone derivatives in cancer therapy (Chou et al., 2010).
Crystal Engineering
The study of organic fluorine in crystal engineering, especially in fluorine-substituted isoquinolines, provides insight into the role of fluorine in modifying packing features and intermolecular interactions in the crystal lattice. This research has implications for the design of materials with specific physical properties (Choudhury & Row, 2006).
Safety and Hazards
The safety data sheet for a similar compound, “1,3-Dichloro-6-fluoroisoquinoline”, indicates that it is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It’s important to note that the safety and hazards of “1,4-Dibromo-6-fluoroisoquinoline” could be different and specific information should be obtained from the manufacturer or supplier.
Eigenschaften
IUPAC Name |
1,4-dibromo-6-fluoroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2FN/c10-8-4-13-9(11)6-2-1-5(12)3-7(6)8/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAAUHZIOPEWFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN=C2Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-fluorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine](/img/structure/B2680548.png)
![N-(3-chloro-4-methoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2680551.png)

![3-ethylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2680554.png)

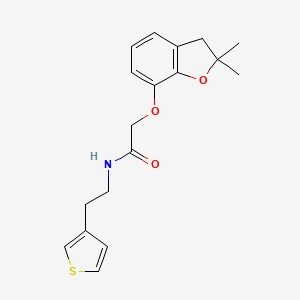
![2-[5-(Trifluoromethyl)oxolan-2-yl]propanoic acid](/img/structure/B2680557.png)
![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea](/img/structure/B2680562.png)
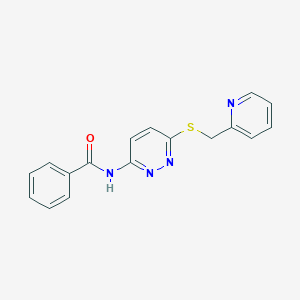
![Ethyl 6-{[(4-fluorophenyl)sulfonyl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2680565.png)
